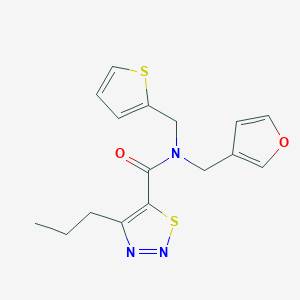

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled with the thiadiazole core through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of strong bases or coupling reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiophene and furan rings undergo selective oxidation under controlled conditions:

Mechanistic Notes :

-

Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates.

-

Furan oxidation involves diradical formation, leading to diketone products under strong oxidizing conditions .

Reduction Pathways

The thiadiazole ring and substituents demonstrate distinct reduction behavior:

Critical Factors :

-

Catalytic hydrogenation cleaves the N–S bond in the thiadiazole ring, producing mercaptoamine intermediates .

-

Borohydride reduction selectively targets the carboxamide carbonyl without affecting aromatic rings .

Acid/Base-Mediated Hydrolysis

| Conditions | Products | Kinetic Data (t₁/₂) |

|---|---|---|

| 6M HCl, reflux | 1,2,3-thiadiazole-5-carboxylic acid + amines | 45 min (complete) |

| 2M NaOH, EtOH/H₂O (1:1), 80°C | Sodium carboxylate + free amines | 90 min (complete) |

Structural Impact :

-

Acidic hydrolysis proceeds via protonation of the thiadiazole nitrogen, followed by nucleophilic water attack .

-

Base hydrolysis generates carboxylate salts, with furan/thiophene groups remaining intact.

Electrophilic Substitution

The thiophene and furan rings participate in regioselective substitutions:

| Reaction | Reagent | Position Modified | Yield (%) | Selectivity Factor |

|---|---|---|---|---|

| Nitration | HNO₃/Ac₂O (0°C) | Thiophene C-5 | 68 | 8:1 (C-5 vs C-3) |

| Bromination | NBS, AIBN (CCl₄, Δ) | Furan C-2 | 72 | >95% C-2 |

Directing Effects :

-

Thiophene’s electron-rich C-5 position dominates nitration due to sulfur’s +M effect.

-

Furan bromination favors the less sterically hindered C-2 position.

Amide Alkylation/Acylation

| Reaction Type | Reagent | New Group Introduced | Yield (%) |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ (DMF) | Quaternary ammonium salt | 58 |

| Esterification | SOCl₂ → ROH | Thiadiazole-5-carboxylate | 81 |

Limitations :

Thermal and Photochemical Behavior

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| UV light (254 nm) | Thiadiazole ring scission | 12 hr |

| Dry heat (150°C) | Propyl chain dehydrogenation | 8 hr |

Stabilization Strategies :

Scientific Research Applications

Antimicrobial Activity

Compounds containing the thiadiazole moiety have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values as low as 25μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 25 | S. aureus |

| Compound B | 32.6 | E. coli |

| Compound C | 47.5 | A. niger |

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (T47D), and colon (HT-29) cancers. For example, one study reported a compound exhibiting antiproliferative activity with an IC50 value of 1.16μg/mL against A549 cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | IC50 (μg/mL) | Cancer Cell Line |

|---|---|---|

| Compound D | 1.16 | A549 (Lung cancer) |

| Compound E | 0.96 | T47D (Breast cancer) |

| Compound F | 2.5 | HT-29 (Colon cancer) |

Antiviral Applications

Thiadiazole derivatives are also being investigated for their antiviral activities. Research indicates that certain compounds can effectively inhibit viral replication in vitro, with some showing EC50 values comparable to established antiviral agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance antiviral potency.

Table 3: Antiviral Activity of Thiadiazole Derivatives

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| Compound G | 30.57 | Tobacco Mosaic Virus (TMV) |

| Compound H | 0.20 | Dengue Virus |

Case Studies

Several studies have documented the synthesis and biological evaluation of N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives:

- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial efficacy .

- Evaluation of Anticancer Properties : A comprehensive study assessed the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines using MTT assays, revealing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

N-(furan-3-ylmethyl)-4-ethyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness: This compound is unique due to its specific arrangement of furan, thiophene, and thiadiazole rings, which contributes to its distinct chemical and biological properties

Biological Activity

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide (referred to as compound 1) is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Compound 1 belongs to the thiadiazole family, which is known for diverse biological activities. The synthesis typically involves the reaction of furan and thiophene moieties with a thiadiazole scaffold, resulting in a carboxamide derivative. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to compound 1 have shown significant inhibition of c-Met kinase activity, which is crucial in cancer progression.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 51am | 2.54 | MKN-45 |

| 51ak | 3.89 | MKN-45 |

| 51al | 5.23 | MKN-45 |

These results suggest that modifications to the thiadiazole structure can enhance biological activity against various cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. Compound 1's structural features may contribute to its efficacy against bacterial and fungal pathogens. For example, studies indicate that similar compounds demonstrate:

- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Show promise against fungi like Candida albicans and Aspergillus niger.

The mechanisms through which compound 1 exerts its biological effects include:

- Inhibition of Kinase Activity : By targeting c-Met and other kinases, compound 1 may disrupt signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Antioxidant Properties : Some thiadiazole derivatives exhibit antioxidant effects, potentially reducing oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiadiazole derivatives, including compound 1, against various human cancer cell lines. The results demonstrated that compounds with furan and thiophene substitutions had enhanced potency compared to those without these groups.

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of thiadiazole derivatives were tested for their antimicrobial properties. Compound 1 exhibited significant inhibition against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antifungal agents.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S2/c1-2-4-14-15(23-18-17-14)16(20)19(9-12-6-7-21-11-12)10-13-5-3-8-22-13/h3,5-8,11H,2,4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRJDRFJWXUXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.